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Compound of Interest

Compound Name: 2,3-Dimethylpyridine 1-oxide

CAS No.: 22710-07-2

Cat. No.: B1307940 Get Quote

Part 1: Executive Summary & Molecular Profile
2,3-Dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide) is a critical heterocyclic

intermediate used in the synthesis of functionalized pyridines, pharmaceutical agents (e.g.,

proton pump inhibitors), and coordination complexes. Its spectroscopic signature is defined by

the unique electronic influence of the N-oxide moiety, which introduces significant dipole

moments and alters the electron density of the pyridine ring through competing inductive and

resonance effects.
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Property Data

IUPAC Name 2,3-dimethyl-1-oxidopyridin-1-ium

Common Name 2,3-Lutidine N-oxide

CAS Registry Number 22710-07-2

Molecular Formula

C

H

NO

Molecular Weight 123.15 g/mol

Appearance White to off-white crystalline solid

Melting Point 85–93 °C (Lit.)[1][2]

Solubility
Soluble in polar organic solvents (CHCl

, MeOH, DMSO); slightly soluble in water.

Part 2: Synthesis & Preparation Protocol
To ensure spectroscopic data validity, the purity of the analyte is paramount. The following

protocol utilizes a standard oxidation pathway optimized for high yield and minimal side

products.

Optimized Oxidation Protocol
Reagents: 2,3-Dimethylpyridine (2,3-Lutidine), Hydrogen Peroxide (30% aq.), Glacial Acetic

Acid.

Dissolution: Dissolve 10.7 g (0.1 mol) of 2,3-dimethylpyridine in 50 mL of glacial acetic acid

in a round-bottom flask.

Oxidation: Slowly add 15 mL of 30% H

O
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dropwise while stirring.

Reflux: Heat the mixture to 70–80 °C for 12 hours. Monitor via TLC (SiO

; eluent MeOH/DCM 1:9) for the disappearance of the starting material.

Work-up: Concentrate the solution under reduced pressure to remove acetic acid (azeotrope

with water).

Neutralization: Basify the residue with sat. Na

CO

(aq) to pH 10 and extract with Chloroform (3 x 50 mL).

Purification: Dry organic layer over anhydrous Na

SO

, filter, and evaporate. Recrystallize the solid from Acetone/Hexane or purify via vacuum
distillation.
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Figure 1: Step-by-step synthesis workflow for the N-oxidation of 2,3-lutidine.

Part 3: Spectroscopic Data Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]
[5][6][7][8][9]
The N-oxide group exerts a dual electronic effect:

Inductive Withdrawal (-I): Deshields the

-positions (C2/C6).

Resonance Donation (+M): Shields the

-position (C4) and

-positions (ortho/para to the oxygen).

In 2,3-dimethylpyridine 1-oxide, the 2-methyl group sterically interacts with the oxygen, and

the electronic push/pull results in distinct shifts compared to the parent pyridine.

H NMR Data (400 MHz, CDCl

)
Note: Assignments are based on substituent chemical shift (SCS) principles relative to 2,3-

lutidine.
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Position Proton

Chemical
Shift (

, ppm)

Multiplicity Coupling
(Hz)

Mechanistic
Insight

H-6 -H 8.15 – 8.25 Doublet (d)

Deshielded

by proximity

to N

-O

; inductive

effect

dominates.

H-4 -H 7.05 – 7.15 Doublet (d)

Shielded

relative to

pyridine due

to back-

donation (+M)

from Oxygen.

H-5 -H 6.90 – 7.00 DD / Multiplet

Least

affected;

typically

appears as a

complex

multiplet.

2-CH Methyl 2.50 – 2.55 Singlet (s) -

Deshielded

significantly

vs. parent

(2.3 ppm)

due to

positive

charge on

Nitrogen.

3-CH Methyl 2.25 – 2.30 Singlet (s) - Minimal shift

change from
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parent

pyridine.

C NMR Data (100 MHz, CDCl

)

Carbon Type
Shift (

, ppm)
Assignment Logic

C-2 Quaternary 146.0 – 148.0
-carbon bearing

methyl; strongly

deshielded.

C-6 CH 137.0 – 139.0
-carbon; deshielded

but less than C-2 due

to lack of methyl.

C-3 Quaternary 133.0 – 135.0 -carbon bearing

methyl.

C-4 CH 124.0 – 126.0 -carbon; shielded by

resonance.

C-5 CH 122.0 – 123.0 -carbon; shielded.

2-CH Methyl 16.0 – 18.0
Attached to electron-

deficient C-2.

3-CH Methyl 19.0 – 20.0
Standard aromatic

methyl shift.

Infrared (IR) Spectroscopy[10]
The diagnostic feature of this compound is the N-O stretching vibration.[3][4] Unlike carbonyls,

this bond has partial double-bond character but is highly polar.
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Functional Group
Wavenumber (cm

)
Intensity Notes

N–O Stretch 1240 – 1280 Strong

Diagnostic peak.

Absence confirms

reduction to pyridine.

C=C / C=N Stretch 1580 – 1610 Medium
Aromatic ring

breathing modes.

C–H Stretch 3000 – 3100 Weak Aromatic C-H.

C–H Stretch 2900 – 2980 Medium
Aliphatic C-H (Methyl

groups).

Mass Spectrometry (MS)[3]
Mass spectrometry of alkylpyridine N-oxides reveals a specific "McLafferty-like" rearrangement

known as the

-hydrogen abstraction.

Molecular Ion (M

):

123 (Base peak or high intensity).

[M – 16]

:

107. Loss of Oxygen (atomic). Characteristic of N-oxides.

[M – 17]

:

106. Loss of OH. Critical Mechanistic Marker.

Mechanism:[5] The N-oxide oxygen abstracts a hydrogen from the
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-methyl group (2-CH

), followed by the elimination of the hydroxyl radical (

OH). This pathway is highly favored in 2-alkylpyridine N-oxides.

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways including the diagnostic loss of OH radical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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